An In-depth Technical Guide on the Role of trans-15-Methylhexadec-2-enoyl-CoA in Fatty Acid Synthesis
An In-depth Technical Guide on the Role of trans-15-Methylhexadec-2-enoyl-CoA in Fatty Acid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide delineates the pivotal role of trans-15-methylhexadec-2-enoyl-CoA as a key intermediate in the bacterial synthesis of branched-chain fatty acids (BCFAs). Specifically, it is a transient product in the elongation cycle leading to the formation of anteiso-heptadecanoic acid (15-methylhexadecanoic acid), a significant component of the cell membrane in many bacterial species. This document provides a comprehensive overview of the biosynthetic pathway, including the generation of the requisite 2-methylbutyryl-CoA primer from isoleucine catabolism and the subsequent elongation steps. Furthermore, this guide presents relevant quantitative data for analogous enzymatic reactions, detailed experimental protocols for the study of BCFA synthesis and its intermediates, and visualizations of the metabolic pathways and experimental workflows.
Introduction to Branched-Chain Fatty Acid Synthesis
Branched-chain fatty acids are crucial constituents of the membrane lipids of many bacteria, influencing membrane fluidity and the organism's ability to adapt to environmental stressors such as temperature changes.[1][2] BCFAs are primarily categorized into two series: iso- and anteiso-fatty acids, distinguished by the position of a methyl branch near the terminus of the acyl chain.[3][4] Anteiso-fatty acids, which possess a methyl group on the antepenultimate carbon, are synthesized using a primer derived from the amino acid isoleucine.[5][6][7]
The synthesis of these fatty acids proceeds via a conserved mechanism involving a primer and subsequent chain elongation through the iterative addition of two-carbon units from malonyl-CoA.[4] This elongation cycle is analogous to the well-characterized Type II fatty acid synthesis (FAS-II) pathway found in bacteria.[8] Within this framework, trans-15-methylhexadec-2-enoyl-CoA is hypothesized to be the specific trans-2-enoyl-acyl-CoA intermediate formed during the final elongation cycle in the synthesis of anteiso-C17:0 (15-methylhexadecanoic acid).
The Biosynthetic Pathway of Anteiso-Heptadecanoic Acid
The formation of anteiso-C17:0 is a multi-step process that begins with the generation of a specific primer and proceeds through multiple rounds of a four-step elongation cycle.
Primer Formation from Isoleucine
The synthesis of anteiso-fatty acids is initiated with 2-methylbutyryl-CoA, which is derived from the catabolism of the branched-chain amino acid, L-isoleucine.[5][6][9] This conversion involves two key enzymatic steps:
-
Transamination: L-isoleucine is transaminated to α-keto-β-methylvaleric acid.
-
Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation, catalyzed by the branched-chain α-keto acid decarboxylase (BCKA), to yield 2-methylbutyryl-CoA.[5][10]
This 2-methylbutyryl-CoA molecule serves as the primer that is subsequently elongated by the fatty acid synthase machinery.
The Fatty Acid Elongation Cycle
The 2-methylbutyryl-CoA primer undergoes six cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA. The intermediates are typically bound to an Acyl Carrier Protein (ACP). The four core reactions of each elongation cycle are:
-
Condensation: The acyl-CoA (or acyl-ACP) primer condenses with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS). This reaction extends the chain by two carbons and releases CO2.
-
First Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG), utilizing NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ or FabA), creating a double bond and forming a trans-2-enoyl-ACP intermediate.[11]
-
Second Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI), also using NADPH or NADH.[8][12] This completes the cycle, and the elongated acyl-ACP is ready for the next round of condensation.
Formation and Role of trans-15-Methylhexadec-2-enoyl-CoA
After five full elongation cycles, the initial 5-carbon primer (2-methylbutyryl-CoA) has been extended to a 15-carbon acyl chain (13-methyltetradecanoyl-CoA/ACP). In the sixth and final cycle, this 15-carbon intermediate undergoes one more round of elongation. It is in this cycle that trans-15-methylhexadec-2-enoyl-CoA (or its ACP equivalent) is formed during the dehydration step.
-
Precursor: β-hydroxy-15-methylhexadecanoyl-CoA
-
Enzyme: β-hydroxyacyl-ACP dehydratase
-
Product: trans-15-methylhexadec-2-enoyl-CoA
This molecule represents the penultimate acyl-chain intermediate in the synthesis of the C17 anteiso-fatty acid. Its crucial role is to serve as the immediate substrate for the final reductive step. The double bond introduced during its formation is subsequently reduced by enoyl-ACP reductase (FabI) to yield the final saturated product, 15-methylhexadecanoyl-CoA (anteiso-heptadecanoyl-CoA).[8][12]
Caption: Biosynthesis of anteiso-C17:0 fatty acid.
Quantitative Data on Related Enzyme Activities
Direct kinetic data for enzymes acting on trans-15-methylhexadec-2-enoyl-CoA are not available in the literature. However, data from studies on analogous enzymes, particularly enoyl-ACP reductase (FabI) and trans-2-enoyl-CoA reductase from various organisms, provide valuable context for the likely kinetics of this reaction step.
| Enzyme | Organism | Substrate | K_m (µM) | V_max or k_cat | Cofactor | Reference |
| trans-2-enoyl-CoA reductase | Euglena gracilis | Crotonyl-CoA (C4) | 68 | - | NADH | [13] |
| trans-2-enoyl-CoA reductase | Euglena gracilis | trans-2-Hexenoyl-CoA (C6) | 91 | - | NADH | [13] |
| Enoyl-ACP Reductase (PfENR) | Plasmodium falciparum | Crotonyl-CoA (C4) | 62.5 (Binding K_d) | - | NADH | [14] |
| Enoyl-ACP Reductase (bmFabV) | Burkholderia mallei | 2-Dodecenoyl-CoA (C12) | - | - | NADH | [15] |
| Enoyl-ACP Reductase (FabI) | Escherichia coli | Triclosan (B1682465) (inhibitor) | 0.0071 (K_i) | - | NAD+ | [16] |
Note: Data presented are for analogous reactions and serve as a proxy for the potential kinetics involved in the reduction of trans-15-methylhexadec-2-enoyl-CoA. K_m, K_d, and K_i values are measures of substrate binding affinity or inhibitor potency.
Experimental Protocols
Investigating the role and metabolism of trans-15-methylhexadec-2-enoyl-CoA requires specialized biochemical and analytical techniques.
Protocol for in vitro Branched-Chain Fatty Acid Synthesis Assay
This protocol is adapted from methods for reconstituting fatty acid synthesis in vitro and is designed to monitor the synthesis of anteiso-fatty acids.[17][18][19]
Objective: To measure the synthesis of anteiso-fatty acids from a branched-chain primer using a bacterial cell-free extract or purified enzymes.
Materials:
-
Bacterial cell lysate (e.g., from Bacillus subtilis) or purified FAS enzymes (FabD, FabH, FabG, FabZ, FabI)
-
2-methylbutyryl-CoA (primer)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled extender unit)
-
NADPH and NADH
-
Acyl Carrier Protein (ACP)
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.0, 2 mM DTT)
-
Quenching solution (e.g., 10% w/v SDS)
-
Scintillation fluid and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL reaction, add:
-
25 µL of 2x Reaction Buffer
-
5 µL of 10 mM NADPH/NADH solution
-
5 µL of 1 mg/mL ACP
-
5 µL of 1 mM 2-methylbutyryl-CoA
-
5 µL of bacterial lysate (e.g., 1-5 mg/mL protein) or purified enzymes.
-
Varying concentrations of [2-¹⁴C]Malonyl-CoA (e.g., 10-100 µM, with a specific activity of ~50 mCi/mmol).
-
-
Initiation and Incubation: Start the reaction by adding the [2-¹⁴C]Malonyl-CoA. Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by adding 50 µL of quenching solution.
-
Saponification: Add 100 µL of 30% w/v KOH and heat at 70°C for 1 hour to release the fatty acids from CoA/ACP.
-
Acidification and Extraction: Cool the tubes and acidify the reaction with 50 µL of concentrated HCl. Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases.
-
Quantification: Transfer a portion of the hexane (upper) layer to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts are proportional to the amount of fatty acid synthesized.
Protocol for GC-MS Analysis of Bacterial Fatty Acid Profiles
This protocol allows for the identification and quantification of the total fatty acid composition of bacterial cells, enabling the study of how genetic or environmental factors affect anteiso-fatty acid synthesis.[20][21][22]
Objective: To prepare fatty acid methyl esters (FAMEs) from bacterial cells for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet
-
Reagent 1: Saponification solution (e.g., 15% w/v NaOH in 50% methanol)
-
Reagent 2: Methylation solution (e.g., 6N HCl in methanol)
-
Reagent 3: Extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether)
-
Reagent 4: Base wash (e.g., 1.2% w/v NaOH)
-
Glass tubes with Teflon-lined caps
-
Water bath or heating block
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Harvesting: Collect bacterial cells from a culture by centrifugation and wash with saline to remove media components.
-
Saponification: Add 1 mL of Reagent 1 to the cell pellet. Seal the tube tightly, vortex, and heat at 100°C for 30 minutes to saponify the cellular lipids, releasing the fatty acids as salts.
-
Methylation: Cool the tube and add 2 mL of Reagent 2. Seal and heat at 80°C for 10 minutes. This step methylates the fatty acids to form volatile FAMEs.
-
Extraction: Cool the tube and add 1.25 mL of Reagent 3. Mix gently for 10 minutes to extract the FAMEs into the organic phase.
-
Phase Separation: Centrifuge the tube to separate the phases and transfer the upper organic layer containing the FAMEs to a clean tube.
-
Base Wash: Add 3 mL of Reagent 4 to the extracted FAMEs and mix for 5 minutes to remove any remaining acidic residues.
-
Final Sample Preparation: Centrifuge and transfer the upper organic layer to a GC vial for analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS. The FAMEs are separated based on their boiling points and identified by their mass spectra, which can be compared to a library of known FAMEs.
Caption: Workflow for GC-MS analysis of bacterial FAMEs.
Regulation of Branched-Chain Fatty Acid Synthesis
The synthesis of fatty acids in bacteria is tightly regulated to match the rate of membrane phospholipid synthesis.[23][24] Regulation can occur at multiple levels:
-
Primer Availability: The synthesis of branched-chain primers is dependent on the intracellular pools of branched-chain amino acids (valine, leucine, and isoleucine).[5]
-
Feedback Inhibition: Acyl-ACPs, the end products of the elongation cycles, can exert feedback inhibition on key enzymes in the pathway, including acetyl-CoA carboxylase (which produces malonyl-CoA) and certain condensing enzymes (FabH, FabI).[23]
-
Transcriptional Regulation: In some bacteria, the expression of genes involved in fatty acid synthesis is controlled by transcriptional regulators that can sense the state of the cell membrane or the presence of fatty acid intermediates. For instance, in Bacillus subtilis, a two-component system, DesK-DesR, regulates the expression of a fatty acid desaturase in response to temperature changes, a mechanism that complements the role of BCFAs in maintaining membrane fluidity.[5]
Caption: Regulation of branched-chain fatty acid synthesis.
Conclusion
While not a widely documented metabolite, trans-15-methylhexadec-2-enoyl-CoA occupies a critical, albeit transient, position in the biosynthesis of anteiso-heptadecanoic acid. As the direct product of the dehydration step in the final elongation cycle, it is the substrate for the enoyl-reductase that completes the synthesis of the saturated acyl chain. Understanding the formation and conversion of this intermediate is essential for a complete picture of branched-chain fatty acid metabolism in bacteria. The experimental protocols and comparative data provided herein offer a framework for the further investigation of this pathway, which remains a promising target for the development of novel antimicrobial agents.
References
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